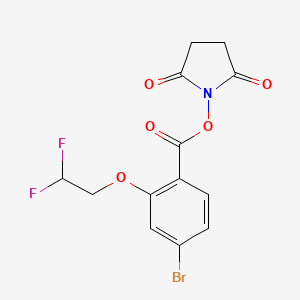
1-Bromo-2-chloro-4-methoxy(d3)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-methoxy(d3)benzene is a deuterated aromatic compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of benzene, substituted with bromine, chlorine, and a methoxy group. The presence of deuterium makes it particularly useful in various scientific research applications, especially in the field of spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-methoxy(d3)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-4-methoxy(d3)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium atoms in the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-chloro-4-methoxy(d3)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are often used in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-methoxy(d3)benzene has several applications in scientific research:
Spectroscopy: The deuterium atoms make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-chloro-4-methoxy(d3)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring . In coupling reactions, the palladium catalyst coordinates with the bromine atom, enabling the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloro-4-methoxybenzene: Similar structure but without deuterium atoms.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of a methoxy group.
1-Bromo-2,4-dichlorobenzene: Contains an additional chlorine atom instead of a methoxy group.
Uniqueness
The presence of deuterium atoms in 1-bromo-2-chloro-4-methoxy(d3)benzene makes it unique compared to its non-deuterated counterparts. Deuterium provides distinct advantages in spectroscopic studies due to its different nuclear properties, which can lead to more precise and detailed analysis .
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)



